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Compound of Interest

Compound Name: 7-Nitroisoindolin-1-one

Cat. No.: B062677 Get Quote

Introduction: 7-Nitroisoindolin-1-one is a heterocyclic organic compound belonging to the

isoindolinone class. The isoindolinone scaffold is a significant pharmacophore in medicinal

chemistry, with derivatives exhibiting a range of biological activities. This technical guide

provides a comprehensive overview of the chemical structure, properties, and potential

biological relevance of 7-nitroisoindolin-1-one, with a focus on its relationship to the broader

class of isoindolinone-based enzyme inhibitors. Due to the limited availability of specific

experimental data for this particular isomer, this guide also presents representative protocols

and pathways relevant to the isoindolinone core.

Chemical Structure and Properties
7-Nitroisoindolin-1-one is characterized by a fused bicyclic system comprising a benzene ring

and a γ-lactam ring, with a nitro group substituted at the 7-position of the isoindolinone core.

Table 1: Chemical and Physical Properties of 7-Nitroisoindolin-1-one
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Property Value Source(s)

IUPAC Name
7-Nitro-2,3-dihydroisoindol-1-

one
[1]

CAS Number 169044-97-7 [1]

Chemical Formula C₈H₆N₂O₃ [1][2]

Molecular Weight 178.14 g/mol [2]

SMILES
C1C2=C(C(=CC=C2)--

INVALID-LINK--[O-])C(=O)N1
[2]

Melting Point
Data not available in publicly

accessible literature.

Boiling Point
Data not available in publicly

accessible literature.

Solubility

Data not available. The parent

compound, isoindolin-1-one, is

sparingly soluble in water and

moderately soluble in organic

solvents like ethanol and

acetone.[3]

Appearance Likely a crystalline solid.

Hazard Statements

H302 (Harmful if swallowed),

H312 (Harmful in contact with

skin), H315 (Causes skin

irritation), H319 (Causes

serious eye irritation), H332

(Harmful if inhaled)

[2]

Synthesis of 7-Nitroisoindolin-1-one
While a specific, detailed experimental protocol for the synthesis of 7-nitroisoindolin-1-one is

not readily available in the reviewed literature, a plausible synthetic route can be proposed

based on the synthesis of its isomer, 4-nitroisoindolin-1-one, and general methods for
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isoindolinone synthesis. A common strategy involves the cyclization of a suitably substituted

benzene derivative. One potential pathway starts from 2-methyl-3-nitrobenzoic acid.

Proposed Synthetic Workflow for 7-Nitroisoindolin-1-one

2-Methyl-3-nitrobenzoic acid

2-(Bromomethyl)-3-nitrobenzoic acid

 Bromination (e.g., NBS, light)

2-(Bromomethyl)-3-nitrobenzoyl chloride

 Chlorination (e.g., SOCl₂)

7-Nitroisoindolin-1-one

 Ammonolysis & Cyclization (e.g., NH₃)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 7-nitroisoindolin-1-one.

Experimental Protocol: General Procedure for the
Synthesis of Nitroisoindolin-1-ones
This protocol is a generalized procedure adapted from the synthesis of related isomers and

may require optimization for the synthesis of 7-nitroisoindolin-1-one.

Step 1: Bromination of the Methyl Group

Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent such as carbon tetrachloride.
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Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

Reflux the mixture with irradiation from a light source until the starting material is consumed

(monitored by TLC).

Cool the reaction mixture and filter to remove succinimide.

Evaporate the solvent under reduced pressure to obtain crude 2-(bromomethyl)-3-

nitrobenzoic acid.

Step 2: Formation of the Acid Chloride

To the crude 2-(bromomethyl)-3-nitrobenzoic acid, add thionyl chloride.

Reflux the mixture until the evolution of gas ceases.

Remove the excess thionyl chloride by distillation under reduced pressure to yield crude 2-

(bromomethyl)-3-nitrobenzoyl chloride.

Step 3: Ammonolysis and Intramolecular Cyclization

Dissolve the crude 2-(bromomethyl)-3-nitrobenzoyl chloride in a suitable solvent (e.g., THF).

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a

solution of ammonia in a suitable solvent (e.g., methanol).

Stir the reaction mixture at room temperature for several hours.

Monitor the reaction by TLC until completion.

Evaporate the solvent, and purify the residue by recrystallization or column chromatography

to yield 7-nitroisoindolin-1-one.

Biological Activity and Signaling Pathways
Specific biological activity data for 7-nitroisoindolin-1-one is not currently available in the

public domain. However, the isoindolin-1-one scaffold is a well-established core structure for
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inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base

excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) DNA repair

pathways, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand

breaks during replication. These cells are unable to repair this extensive DNA damage,

resulting in cell death through a mechanism known as synthetic lethality.

PARP-1 Signaling Pathway in DNA Repair

PARP-1 Signaling in Single-Strand Break Repair

BER Complex Components

DNA Single-Strand Break

PARP-1

 recruits

Poly(ADP-ribose) (PAR) chains

 synthesizes

NAD+

 substrate

Base Excision Repair Complex

 recruits

XRCC1 DNA Ligase III PNKP DNA Polymerase β

DNA Repair

7-Nitroisoindolin-1-one
(Proposed PARP-1 Inhibitor)

 inhibits
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Click to download full resolution via product page

Caption: PARP-1 signaling in DNA single-strand break repair.

Experimental Protocols: PARP-1 Inhibition Assay
The following is a representative protocol for a chemiluminescent PARP-1 inhibition assay,

which can be used to evaluate the inhibitory potential of compounds like 7-nitroisoindolin-1-
one.

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by

PARP-1. The resulting biotinylated histones are detected with streptavidin-HRP and a

chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of

PARP-1 activity.

Materials:

Recombinant human PARP-1 enzyme

Histone-coated 96-well plates

Activated DNA

Biotinylated NAD+

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂)

Blocking Buffer (e.g., 1% BSA in PBS)

Wash Buffer (e.g., PBST)

Streptavidin-HRP conjugate

Chemiluminescent HRP substrate

Test compound (7-nitroisoindolin-1-one) dissolved in DMSO

Positive control inhibitor (e.g., Olaparib)
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Procedure:

Plate Preparation: Wash the histone-coated 96-well plate with Wash Buffer. Block the wells

with Blocking Buffer for 1-2 hours at room temperature. Wash the plate again.

Compound Preparation: Prepare serial dilutions of 7-nitroisoindolin-1-one and the positive

control in Assay Buffer. Include a DMSO vehicle control.

Reaction Setup: Add the test compound dilutions, positive control, or vehicle to the

appropriate wells.

Reaction Initiation: Prepare a master mix containing PARP-1 enzyme, activated DNA, and

biotinylated NAD+ in Assay Buffer. Add the master mix to all wells to start the reaction.

Incubation: Incubate the plate at room temperature for 1-2 hours.

Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP

conjugate diluted in Blocking Buffer and incubate for 1 hour at room temperature.

Signal Generation: Wash the plate thoroughly. Add the chemiluminescent HRP substrate to

each well.

Data Acquisition: Immediately measure the luminescence using a microplate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the

logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data
Table 2: Biological Activity of 7-Nitroisoindolin-1-one
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Target Assay Type IC₅₀ / Kᵢ Source(s)

PARP-1 Not available

Data not available in

publicly accessible

literature.

Other Targets Not available

Data not available in

publicly accessible

literature.

Note: While the isoindolin-1-one scaffold is a known PARP-1 inhibitor, specific quantitative data

for the 7-nitro isomer is not available in the reviewed scientific literature. Further experimental

investigation is required to determine its specific biological activity and potency.

Conclusion
7-Nitroisoindolin-1-one is a compound of interest within the broader class of biologically

active isoindolinones. While specific experimental data on its physical properties, synthesis,

and biological activity are limited, its structural similarity to known PARP-1 inhibitors suggests

that it may also target this enzyme. The provided synthetic strategies and experimental

protocols for PARP-1 inhibition assays offer a framework for the future investigation of this and

related compounds. Further research is necessary to fully characterize 7-nitroisoindolin-1-
one and to elucidate its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [7-Nitroisoindolin-1-one: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062677#7-nitroisoindolin-1-one-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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